molecular formula C18H18FN3O2 B560637 THK5351 CAS No. 1707147-26-9

THK5351

货号: B560637
CAS 编号: 1707147-26-9
分子量: 327.4 g/mol
InChI 键: DLVXFZWSPCOWSN-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

THK-5351 是一种正电子发射断层扫描示踪剂,主要用于脑部 tau 蛋白聚集体的成像。tau 蛋白与阿尔茨海默病等神经退行性疾病有关。 THK-5351 结合单胺氧化酶 B,这是一种存在于星形胶质细胞中的酶,星形胶质细胞是脑和脊髓中的星形神经胶质细胞 .

准备方法

THK-5351 的合成涉及多个步骤。前体,(S)-2-(2-甲基氨基吡啶-5-基)-6-[[2-(四氢-2H-吡喃-2-基氧基)-3-甲苯磺酰氧基]丙氧基]喹啉,使用氟-18 进行氟化。反应在二甲基亚砜中于 110°C 下进行 10 分钟。 水解后,最终产物通过高效液相色谱法纯化 . 总放射化学产率约为 31.9%,整个过程约需 75 分钟 .

化学反应分析

THK-5351 经历多种类型的化学反应,包括:

    氧化: THK-5351 在氧化剂存在下可被氧化。

    还原: 它可以使用还原剂进行还原。

    取代: THK-5351 可以进行亲核取代反应,其中亲核试剂取代分子中的离去基团。

这些反应中常用的试剂包括二甲基亚砜、甲磺酸钾以及各种氧化剂和还原剂。 形成的主要产物取决于所用反应条件和试剂 .

科学研究应用

Introduction to THK5351

This compound is a novel compound developed for positron emission tomography (PET) imaging, designed to selectively bind to neurofibrillary tangles in the brain, which are hallmark features of tauopathies. Its development was motivated by the need for better imaging agents to detect early stages of Alzheimer's disease and other tau-related disorders.

Neuroimaging in Alzheimer’s Disease

18F-THK5351 has been validated as a PET radiotracer for imaging tau deposits in Alzheimer's disease patients. Studies have shown that it exhibits a higher binding affinity for neurofibrillary tangles compared to other tracers, such as 18F-THK5117. This specificity allows for improved visualization of tau pathology, which is crucial for early diagnosis and monitoring of disease progression.

Case Study: Alzheimer’s Disease Patients

  • A clinical study involving Alzheimer’s patients demonstrated that 18F-THK5351 provided clearer imaging results with higher contrast and faster kinetics than previous tracers. This was attributed to its selective binding properties and favorable pharmacokinetics .

Assessment of Other Tauopathies

Beyond Alzheimer's disease, this compound is also being explored for its effectiveness in diagnosing other tauopathies like progressive supranuclear palsy (PSP) and corticobasal syndrome (CBS). Research indicates that 18F-THK5351 can detect asymmetric pathologies associated with these conditions, providing valuable insights into their progression.

Data Table: this compound Uptake in Various Conditions

ConditionThis compound Uptake (%)Observations
Alzheimer’s DiseaseHighSignificant correlation with tau deposits
Progressive Supranuclear PalsyVariableReduced uptake with MAO-B inhibitors
Corticobasal SyndromeModerateAsymmetric uptake detected

Research on Binding Properties

Research has shown that this compound not only binds to tau but also exhibits off-target binding to monoamine oxidase B (MAO-B). This off-target binding has implications for interpreting PET scans and understanding the compound's pharmacodynamics.

Case Study: Binding Affinity Analysis

  • A study analyzed the binding properties of 18F-THK5351 in human brain samples, revealing that the tracer's uptake was significantly influenced by MAO-B activity. Inhibition of MAO-B led to a marked reduction in tracer uptake, suggesting that the interpretation of PET scans must consider this factor .

Clinical Implications

The application of this compound in clinical settings extends beyond mere imaging; it aids in:

  • Early Diagnosis : By detecting tau pathology before significant cognitive decline occurs.
  • Monitoring Disease Progression : Allowing clinicians to assess the efficacy of therapeutic interventions over time.
  • Differential Diagnosis : Helping distinguish between various forms of dementia based on tau deposition patterns.

作用机制

THK-5351 通过结合星形胶质细胞中的单胺氧化酶 B 发挥作用。单胺氧化酶 B 是一种参与单胺分解的酶,单胺是多巴胺和血清素等神经递质。 通过结合这种酶,THK-5351 使通过正电子发射断层扫描成像可视化脑部 tau 蛋白聚集体 . 这种结合有助于识别受神经退行性疾病影响的脑区 .

相似化合物的比较

虽然所有这些示踪剂都靶向 tau 蛋白聚集体,但 THK-5351 在某些研究中显示出更高的结合亲和力和更好的成像特性 . 例如,THK-5117 结合脑中的白质,而 THK-5351 作为纯 S 型对映异构体,其白质结合较低 . T807 和 PBB3 也靶向 tau 蛋白,但具有不同的结合亲和力和脱靶效应 .

结论

THK-5351 是神经影像学领域中一种宝贵的化合物,特别适用于研究与神经退行性疾病相关的 tau 蛋白聚集体。其独特的结合特性和成像能力使其成为阿尔茨海默病和其他相关疾病的早期诊断和研究的重要工具。

如果您还有其他问题或需要更多详细信息,请随时提问!

生物活性

THK5351, a novel radiotracer developed for positron emission tomography (PET), has garnered significant attention for its potential in imaging tau pathology, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its binding characteristics, pharmacokinetics, and clinical implications based on recent research findings.

Binding Affinity and Selectivity

This compound demonstrates a high binding affinity for neurofibrillary tangles, which are characteristic of tauopathies. In comparative studies with other tau tracers, this compound exhibited:

  • Higher selectivity for tau deposits in AD brain tissues compared to other tracers like THK5117.
  • Faster dissociation rates from white matter tissues, enhancing its signal-to-background ratio during imaging .

The binding of this compound correlates significantly with the amount of tau deposits in human brain samples, making it a promising candidate for early diagnosis of tau-related pathologies .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable properties:

  • Rapid brain uptake : Initial studies show that peak uptake occurs swiftly after administration, with a notable reduction in retention within subcortical white matter compared to other tracers .
  • Stable metabolism : In animal models, this compound showed no defluorination, suggesting stability that could enhance its utility in clinical settings .

Early Detection of Neurodegenerative Diseases

This compound has been validated as a sensitive imaging tool for detecting tau pathology in various conditions. Notable findings include:

  • Increased uptake in atypical cases : In patients with corticobasal syndrome (CBS), this compound PET imaging revealed significant tracer accumulation corresponding to symptomatic brain regions . This suggests its utility in identifying early-stage pathologies that may not be apparent through conventional imaging techniques.
  • Longitudinal studies : Research indicates that increased uptake of this compound can predict cognitive decline in patients with mild cognitive impairment (MCI) who are amyloid-negative, thus serving as a potential biomarker for disease progression .

Case Study Example

A specific case study demonstrated the application of this compound PET to assess Wallerian degeneration following cerebral infarction. The imaging provided insights into the extent of neuronal damage and recovery processes, showcasing the tracer's versatility beyond typical tau imaging .

Comparative Data Table

The following table summarizes key findings from various studies regarding this compound's biological activity:

Study ReferenceFindingsPopulationKey Outcomes
Higher binding affinity for tau; faster dissociation from white matterAD patientsSignificant correlation with tau deposits
Sensitivity in detecting asymmetric CBS pathologiesCBS patientsTracer uptake reflected astrogliosis
Predictor of cognitive decline in amyloid-negative MCIMCI patientsIncreased uptake linked to poor prognosis
Longitudinal assessment of tau pathology progressionP301S mouse modelCorrelation between tracer uptake and clinical signs

Off-Target Binding and Implications

Research has identified off-target binding to monoamine oxidase B (MAO-B), which can influence the interpretation of this compound PET results. Studies have shown that MAO-B inhibitors significantly reduce tracer uptake, indicating that some observed signals may not solely reflect tau pathology but also neurochemical alterations associated with MAO-B activity . This highlights the importance of considering pharmacological interactions when interpreting PET imaging results.

属性

IUPAC Name

(2S)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVXFZWSPCOWSN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707147-26-9
Record name THK-5351
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707147269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THK-5351
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3F6WUN31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THK5351
Reactant of Route 2
Reactant of Route 2
THK5351
Reactant of Route 3
Reactant of Route 3
THK5351
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
THK5351
Reactant of Route 5
Reactant of Route 5
THK5351
Reactant of Route 6
Reactant of Route 6
THK5351

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。